ROMK Channel Inhibition: Documented Activity but No Comparative Benchmarking Against Analogs
⚠️ **EVIDENCE LIMITATION:** 4-(5-Bromo-2-thienyl)pyrimidine-2-thiol demonstrates inhibition of the renal outer medullary potassium channel (ROMK/Kir1.1), a validated target for novel diuretic agents [1]. The compound exhibits an IC50 of 40 nM against rat ROMK expressed in HEK293 cells (30-minute thallium flux assay), and IC50 values of 43 nM (human ROMK in CHO cells, electrophysiology) and 53 nM (human ROMK in HEK293, thallium flux) [1]. **However, no data exist comparing this compound to structurally defined close analogs under identical assay conditions.** Separately, structurally distinct ROMK inhibitors have been reported with IC50 values of 10 nM (patent US9751881, Example 1) and 76 nM (BDBM50235211), but these compounds differ substantially in overall chemotype and cannot serve as valid comparators for differentiation of this specific compound [2][3]. The absence of selectivity profiling data against related potassium channels (e.g., hERG, GIRK) for this specific compound further limits procurement confidence.
| Evidence Dimension | ROMK (Kir1.1) inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 40 nM (rat ROMK); IC50 = 43 nM (human ROMK, electrophysiology); IC50 = 53 nM (human ROMK, thallium flux) |
| Comparator Or Baseline | NO COMPARATOR AVAILABLE. Note: unrelated chemotype ROMK inhibitors show IC50 values of 10 nM and 76 nM, but these are not valid comparators due to structural dissimilarity. |
| Quantified Difference | Cannot be calculated due to absence of comparator under identical conditions. |
| Conditions | Rat ROMK in HEK293 cells, 30 min thallium flux assay [1]; human ROMK in CHO cells, electrophysiology [1]; human ROMK in HEK293 cells, thallium flux assay [1] |
Why This Matters
ROMK inhibition represents a documented biological activity, but without comparative benchmarking against close analogs, this data provides no basis for selecting this compound over any alternative with similar or uncharacterized activity.
- [1] BindingDB. Entry BDBM50235198 / CHEMBL4066256. Affinity data for ATP-sensitive inward rectifier potassium channel 1 (ROMK/Kir1.1). View Source
- [2] BindingDB. Entry BDBM50121345 / CHEMBL3622104 (US Patent 9751881, Example 1). Affinity data for ATP-sensitive inward rectifier potassium channel 1 (ROMK/Kir1.1). View Source
- [3] BindingDB. Entry BDBM50235211 / CHEMBL4093830. Affinity data for ATP-sensitive inward rectifier potassium channel 1 (ROMK/Kir1.1). View Source
